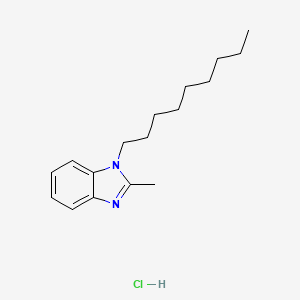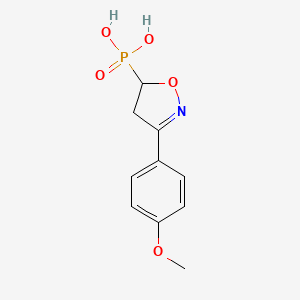
(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid: is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an isoxazoline ring, and a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazoline Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The isoxazoline ring can be reduced to form an isoxazolidine.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Hydroxyphenyl)-2-isoxazolin-5-yl)phosphonic acid.
Reduction: Formation of 3-(4-Methoxyphenyl)-2-isoxazolidin-5-yl)phosphonic acid.
Substitution: Formation of various substituted phosphonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphonic acid group makes it a potential inhibitor of enzymes that interact with phosphate-containing substrates.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
作用機序
The mechanism of action of (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate-containing substrates. The isoxazoline ring and methoxyphenyl group can further modulate the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (3-(4-Hydroxyphenyl)-2-isoxazolin-5-yl)phosphonic acid
- (3-(4-Methoxyphenyl)-2-isoxazolidin-5-yl)phosphonic acid
- (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphate
Uniqueness
(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid is unique due to its combination of a methoxyphenyl group, an isoxazoline ring, and a phosphonic acid group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
125674-64-8 |
|---|---|
分子式 |
C10H12NO5P |
分子量 |
257.18 g/mol |
IUPAC名 |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid |
InChI |
InChI=1S/C10H12NO5P/c1-15-8-4-2-7(3-5-8)9-6-10(16-11-9)17(12,13)14/h2-5,10H,6H2,1H3,(H2,12,13,14) |
InChIキー |
OUNDRSNLASLHBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


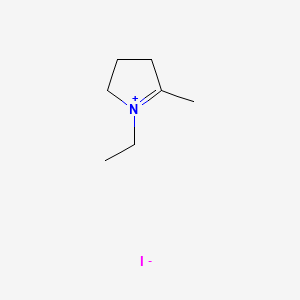
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
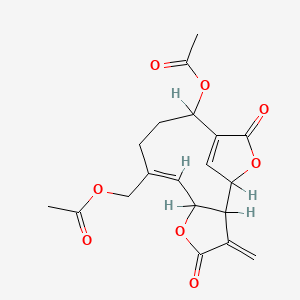
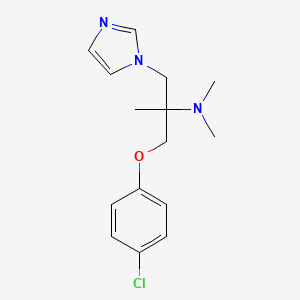
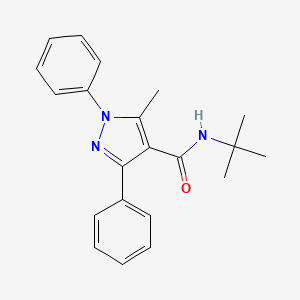
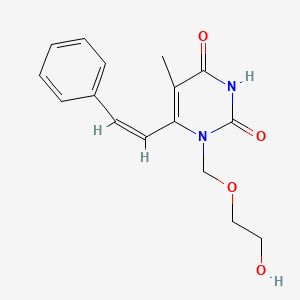
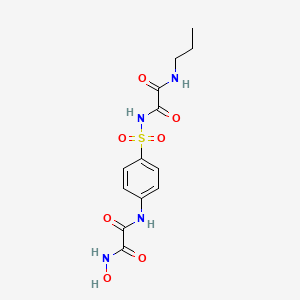
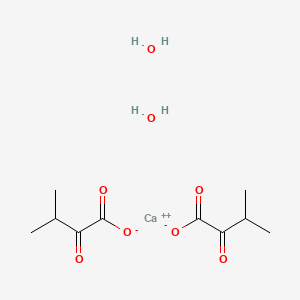
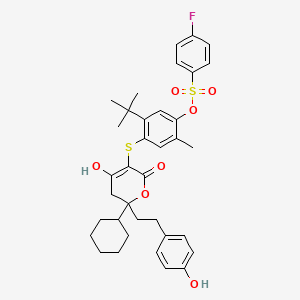
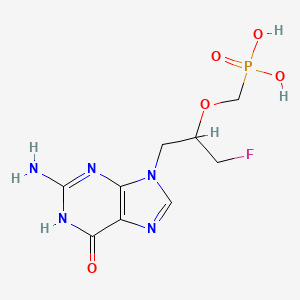
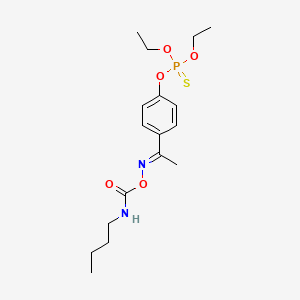
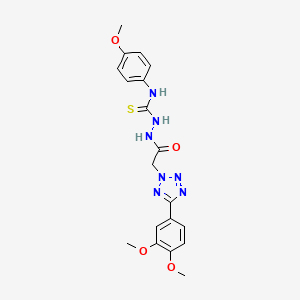
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
